3-Chloromethyl-4-methylphenylboronic acid
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Overview
Description
3-Chloromethyl-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H10BClO2 and its molecular weight is 184.43. The purity is usually 95%.
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Scientific Research Applications
Facilitating Efficient Synthesis Processes
One of the primary applications of 3-Chloromethyl-4-methylphenylboronic acid derivatives is in facilitating more efficient and environmentally friendly synthesis processes. For instance, a study by Zhang et al. (2019) presents a facile and efficient synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate for the preparation of bifenthrin, a pyrethroid insecticide. The process significantly reduces the number of steps and avoids the use of high-toxic and high-risk reagents, making it more environmental friendly and efficient (Zhang, Cheng, Hu, & Xu, 2019).
Cross-Coupling Reactions
Another application area is in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry. Nájera et al. (2004) discussed how Di(2-pyridyl)methylamine-based palladium dichloride complexes serve as versatile catalysts for various types of cross-coupling reactions, including Suzuki–Miyaura reactions involving arylboronic acids. These reactions are crucial for creating biaryls and heterobiaryls in aqueous solvents, demonstrating the compound's role in facilitating reactions under more sustainable conditions (Nájera, Gil-Moltó, & Karlström, 2004).
Enhancing Material Properties
In the field of materials science, this compound derivatives have been explored for enhancing the properties of polymers. A study by Wang et al. (2020) showed that phenylboronic acid derivatives containing phosphorous and nitrogen could serve as effective lubricant additives. These derivatives significantly improve the anti-friction and anti-wear properties of liquid paraffin, indicating potential for industrial applications as lubricant additives (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).
Drug Delivery Systems
Moreover, the application extends to the development of drug delivery systems. Ding et al. (2009) synthesized glucose-sensitive self-assembled films modified with 3-aminophenylboronic acid. These films exhibit pH- and thermo-sensitive swelling behaviors and can enhance the release of drugs, like Alizarin Red S, in the presence of glucose. This suggests a promising application in self-regulated insulin delivery systems, highlighting the compound's role in creating stimuli-responsive materials (Ding, Guan, Zhang, & Zhu, 2009).
Future Directions
While specific future directions for 3-Chloromethyl-4-methylphenylboronic acid are not mentioned in the retrieved sources, boronic acids in general are gaining interest in medicinal chemistry due to their versatility and the potential to improve the activities of bioactive molecules . Therefore, it is likely that research into the applications of this compound will continue to expand.
Mechanism of Action
Target of Action
The primary target of 3-Chloromethyl-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability and the conditions under which the reaction takes place .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the SM cross-coupling reaction are influenced by various environmental factors. These include the reaction conditions, which are known to be exceptionally mild and tolerant of various functional groups . The compound itself is relatively stable, readily prepared, and generally environmentally benign .
Properties
IUPAC Name |
[3-(chloromethyl)-4-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEZIAHHACHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)CCl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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